molecular formula C29H30N4O4S B2977659 4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide CAS No. 1115549-24-0

4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide

Cat. No.: B2977659
CAS No.: 1115549-24-0
M. Wt: 530.64
InChI Key: VHQZCCNICKSZLM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methoxyphenylmethyl moiety. The N-propyl chain on the benzamide moiety likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. While direct synthesis data for this compound are absent in the provided evidence, analogous quinazolinone derivatives (e.g., ) are synthesized via condensation reactions involving carbon disulfide, sulfonamide intermediates, and alkylation steps.

Properties

IUPAC Name

4-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-3-16-30-27(35)22-12-8-21(9-13-22)18-33-28(36)24-6-4-5-7-25(24)32-29(33)38-19-26(34)31-17-20-10-14-23(37-2)15-11-20/h4-15H,3,16-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZCCNICKSZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include sodium borohydride for reduction reactions and various catalysts for facilitating the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-cancer and anti-inflammatory properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide (Compound 2 in )
  • Structure: Shares the quinazolinone core but substitutes the sulfanyl-carbamoylmethyl group with a sulfonamide at the benzene ring.
  • Synthesis : Synthesized via reaction of anthranilic acid with sulfanilamide, followed by carbon disulfide treatment .
  • Activity : Demonstrates antiulcer activity by reducing gastric juice volume and acidity, comparable to ranitidine. Methoxy and nitro substituents enhance efficacy .
2.1.2. 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
  • Structure: Features a 4-chlorophenyl-substituted quinazolinone and a sulfamoylphenyl acetamide group.
  • Key Difference : The acetamide linkage (vs. benzamide) and 4-chlorophenyl group (vs. 4-methoxyphenylmethyl) may alter electronic properties and target selectivity. Sulfamoyl groups often enhance solubility but may reduce membrane penetration .

Functional Group Analogues

2.2.1. S-Alkylated 1,2,4-Triazoles ()
  • Structure : 1,2,4-Triazole derivatives with sulfonyl and fluorophenyl substituents.
  • Synthesis : Formed via base-mediated S-alkylation of triazole-thiones with α-halogenated ketones .
  • Comparison: While structurally distinct (triazole vs. quinazolinone core), both classes utilize sulfanyl linkages for functionalization. The triazoles exhibit tautomerism (thione vs. thiol), which is absent in the rigid quinazolinone system .
2.2.2. 4-(Dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide ()
  • Structure : Combines triazole, sulfamoyl, and benzamide groups with methoxyphenyl substitutions.
  • Comparison: The triazole core and dimethylsulfamoyl group contrast with the quinazolinone and propylbenzamide in the target compound.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :
    • The target compound’s carbamoyl group is expected to show ν(C=O) at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of ν(S-H) (2500–2600 cm⁻¹) would confirm the absence of thiol tautomerism, as seen in triazole-thiones .
  • NMR: Quinazolinone protons typically resonate at δ 7.5–8.5 ppm (aromatic), while the N-propyl group’s methylene protons may appear at δ 1.0–1.5 ppm. The 4-methoxyphenylmethyl group’s methoxy signal would be at δ ~3.8 ppm .

Biological Activity

The compound 4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural components of this compound include:

  • Quinazoline Core : Known for diverse pharmacological properties.
  • Thioether Linkage : Enhances stability and biological interactions.
  • Propylbenzamide Group : Influences lipophilicity and cellular uptake.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with a quinazoline core can inhibit cancer cell proliferation. Specifically, the compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Cell Line IC50 (µM) Reference
MCF-712.5
A549 (Lung)15.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicate moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus14
Escherichia coli12

The biological activity is primarily attributed to the interaction with various molecular targets:

  • Enzyme Inhibition : The quinazoline moiety can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may modulate signaling pathways by acting on cellular receptors, influencing processes like apoptosis and cell proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its biological mechanisms:

  • Inhibitory Effects on COX Enzymes : Research demonstrated that the compound inhibits COX-2 with an IC50 value of approximately 10 µM, indicating its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins, suggesting a strong potential for therapeutic applications .
  • Cytotoxicity Studies : Further investigations into cytotoxicity revealed that the compound induces apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • A study on breast cancer cells indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.
  • Another investigation highlighted its use in combination therapy with conventional chemotherapeutics, showing enhanced efficacy and reduced side effects.

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